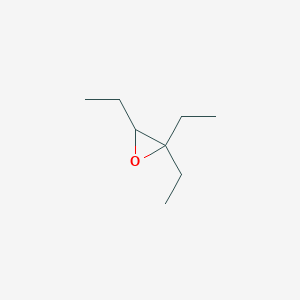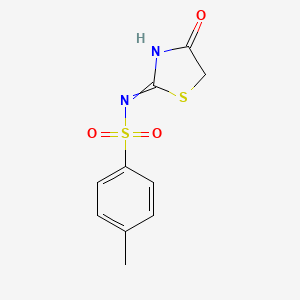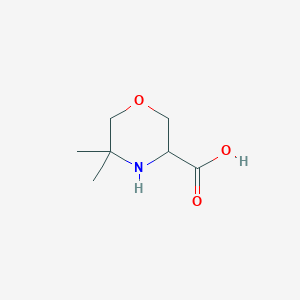
2,2,3-Triethyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Triethyloxirane is an organic compound belonging to the oxirane family, characterized by a three-membered ring containing an oxygen atom. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Triethyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2,2,3-triethyl-1-butene with a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2,3-Triethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols and ethers
科学的研究の応用
2,2,3-Triethyloxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,3-Triethyloxirane involves its reactivity with nucleophiles, leading to ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
類似化合物との比較
Similar Compounds
- 2,2,3-Trimethyloxirane
- 2,2-Dimethyloxirane
- 2,3-Epoxybutane
Uniqueness
2,2,3-Triethyloxirane is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic and industrial processes.
特性
CAS番号 |
53229-40-6 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
2,2,3-triethyloxirane |
InChI |
InChI=1S/C8H16O/c1-4-7-8(5-2,6-3)9-7/h7H,4-6H2,1-3H3 |
InChIキー |
CWJMXJPRLGJLKD-UHFFFAOYSA-N |
正規SMILES |
CCC1C(O1)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)




![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)



